molecular formula C24H26N4O4S B2833443 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide CAS No. 1005294-84-7

4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2833443
CAS No.: 1005294-84-7
M. Wt: 466.56
InChI Key: PQCYSQOYEJHUIV-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and methoxy-substituted benzamide groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-bromo-5-methoxy benzohydrazide. This intermediate is synthesized by reacting methyl 2-bromo-5-methoxybenzoate with hydrazine hydrate in an alcoholic medium . The subsequent steps involve the condensation of this intermediate with various substituted aromatic aldehydes to form N-aryl hydrazones . These hydrazones are then cyclized with mercapto acetic acid to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins involved in inflammatory and pain pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit multiple biological activities. Its structure provides a versatile platform for further chemical modifications and the development of new therapeutic agents.

Properties

IUPAC Name

4-methoxy-N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-31-19-9-7-17(8-10-19)23(30)26-24-25-18(16-33-24)15-22(29)28-13-11-27(12-14-28)20-5-3-4-6-21(20)32-2/h3-10,16H,11-15H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCYSQOYEJHUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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